1,3-diethyl-2,4-dioxo-N-(4-pyridin-3-yloxyphenyl)-4a,5,6,7,8,8a-hexahydroquinazoline-6-sulfonamide
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Description
1,3-diethyl-2,4-dioxo-N-(4-pyridin-3-yloxyphenyl)-4a,5,6,7,8,8a-hexahydroquinazoline-6-sulfonamide is a useful research compound. Its molecular formula is C23H22N4O5S and its molecular weight is 466.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques : Research has focused on the synthesis of various derivatives of quinazoline sulfonamides. For instance, Dangi et al. (2010) detailed the synthesis of certain derivatives via a multistep reaction sequence involving ethyl acetoacetate, various araldehydes, and ammonia (Dangi, Hussain, Sain, & Talesara, 2010). Similarly, Rozentsveig et al. (2013) developed a one-pot synthesis method for (imidazo[1,2-a]pyridin-3-yl)sulfonamides, showcasing the versatility of these compounds (Rozentsveig, Serykh, Chernysheva, Chernyshev, Kondrashov, Tretyakov, & Romanenko, 2013).
Biological Screening and Molecular Docking Studies : Irshad et al. (2016) synthesized a new series of ethylated sulfonamides with 1,4-benzodioxane moiety and screened them against various enzymes and bacterial strains. The compounds showed good inhibition of lipoxygenase and moderate inhibition of other enzymes (Irshad, Abbasi, Rehman, Siddiqui, Ali, Ashraf, Ismail, Ahmad, Hassan, Lodhi, & Jamal, 2016).
Antimicrobial and Herbicidal Activities : The research by Moran (2003) demonstrated that certain substituted N-aryl triazolo pyridine-2-sulfonamide compounds, including derivatives similar to the compound , exhibited excellent herbicidal activity on a broad spectrum of vegetation at low application rates (Moran, 2003). Additionally, El‐Emary et al. (2002) explored the antimicrobial activity of sulfonamide-containing heterocycles, highlighting their potential in this domain (El‐Emary, Al-muaikel, & Moustafa, 2002).
Pharmacological and Structural Analysis : Rahman et al. (2014) studied the diuretic, antihypertensive, and anti-diabetic potential of N-substituted benzene sulfonamide derivatives, indicating their potential in medicinal applications (Rahman, Rathore, Siddiqui, Parveen, & Yar, 2014).
Properties
IUPAC Name |
1,3-diethyl-2,4-dioxo-N-(4-pyridin-3-yloxyphenyl)-4a,5,6,7,8,8a-hexahydroquinazoline-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O5S/c1-3-26-21-12-11-19(14-20(21)22(28)27(4-2)23(26)29)33(30,31)25-16-7-9-17(10-8-16)32-18-6-5-13-24-15-18/h5-10,13,15,19-21,25H,3-4,11-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGFTFULKHTIBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2CCC(CC2C(=O)N(C1=O)CC)S(=O)(=O)NC3=CC=C(C=C3)OC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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